molecular formula C12H20N4 B13340251 4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine

Cat. No.: B13340251
M. Wt: 220.31 g/mol
InChI Key: PPHXGBLZYLLQQX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 2-methylpiperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A structurally similar compound with potential bioactive properties.

    4,6-Dimethyl-2-pyrimidinamine: Another related compound with applications in medicinal chemistry.

    Pyrimidine derivatives: Various pyrimidine-based compounds with diverse biological activities.

Uniqueness

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine is unique due to the presence of the piperidine moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

4,6-dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C12H20N4/c1-8-6-4-5-7-16(8)12-14-9(2)11(13)10(3)15-12/h8H,4-7,13H2,1-3H3

InChI Key

PPHXGBLZYLLQQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=C(C(=N2)C)N)C

Origin of Product

United States

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